molecular formula C4H8O5S B3058366 Ethyl sulfoacetate CAS No. 89124-45-8

Ethyl sulfoacetate

Cat. No. B3058366
CAS RN: 89124-45-8
M. Wt: 168.17 g/mol
InChI Key: YVPPWLBQPPBIGX-UHFFFAOYSA-N
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Patent
US08048862B2

Procedure details

To a solution of Na2SO3 (10 g, 79 mmol.) in 50 mL of H2O was added a solution of ethyl 2-chloroacetate (12.7 mL, 119 mmol.) in 55 mL of EtOH. The mixture was heated at reflux for 6 h, after which time all the volatiles were removed by evaporation under reduced pressure. The concentrated materials were dried to afford crude (ethoxycarbonyl)methanesulfonic acid (13.3 g, 100%) used directly without purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.7 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O-:1][S:2]([O-:4])=[O:3].[Na+].[Na+].Cl[CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10]>O.CCO>[CH2:12]([O:11][C:9]([CH2:8][S:2]([OH:4])(=[O:1])=[O:3])=[O:10])[CH3:13] |f:0.1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]
Name
Quantity
12.7 mL
Type
reactant
Smiles
ClCC(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
55 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
after which time all the volatiles were removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The concentrated materials were dried

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)CS(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 13.3 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.